molecular formula C9H10FNS B11812550 (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine

(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine

Cat. No.: B11812550
M. Wt: 183.25 g/mol
InChI Key: HPDNTTKECZIDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by the presence of a fluorine atom at the 4-position and an amine group attached to the methylene bridge. This compound has a molecular formula of C9H10FNS and a molecular weight of 183.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiophenes

Mechanism of Action

The mechanism of action of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.

    Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.

    Fluorobenzene: A benzene ring with a fluorine atom attached.

Uniqueness

(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C9H10FNS

Molecular Weight

183.25 g/mol

IUPAC Name

(4-fluoro-2,3-dihydro-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C9H10FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-3,6H,4-5,11H2

InChI Key

HPDNTTKECZIDPN-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC(=C21)F)CN

Origin of Product

United States

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